molecular formula C10H16F3NO4 B11756489 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid

Cat. No.: B11756489
M. Wt: 271.23 g/mol
InChI Key: XTBQLJODIPXKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a trifluoroacetic acid (TFA) salt of a methanamine derivative featuring a hexahydrofuro[2,3-b]furan backbone with a methyl substituent at the 6a-position. The stereochemistry (3As,6as) indicates a specific spatial arrangement critical to its chemical and biological properties. Such bicyclic furofuran scaffolds are common in pharmaceuticals due to their rigidity and ability to mimic natural substrates in enzymatic interactions. The TFA counterion enhances solubility, a standard formulation strategy for amine-containing drugs.

Properties

Molecular Formula

C10H16F3NO4

Molecular Weight

271.23 g/mol

IUPAC Name

(6a-methyl-2,3,4,5-tetrahydrofuro[2,3-b]furan-3a-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15NO2.C2HF3O2/c1-7-8(6-9,2-4-10-7)3-5-11-7;3-2(4,5)1(6)7/h2-6,9H2,1H3;(H,6,7)

InChI Key

XTBQLJODIPXKBJ-UHFFFAOYSA-N

Canonical SMILES

CC12C(CCO1)(CCO2)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Lactone Intermediate Cyclization

A foundational approach involves the synthesis of a lactone intermediate followed by ring-opening amination. For example, EP4172162A1 describes the use of tetrahydrofuran-derived lactones that undergo acid-catalyzed cyclization. Key steps include:

  • Step 1 : Formation of a methyl-substituted tetrahydrofuro[3,4-b]furan-2-one via Knoevenagel condensation using malonate derivatives.

  • Step 2 : Reduction of the lactone to a diol using LiAlH4, followed by acid-catalyzed cyclization (e.g., HCl in THF at 40°C) to yield the furofuran core.

  • Step 3 : Introduction of the amine group via reductive amination using phenylsilane and TFA, as detailed in PMC5490195 .

Critical Parameters:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for cyclization.

  • Temperature : 40–70°C for optimal ring closure.

  • Yield : 68–74% after purification by column chromatography.

Reductive Amination Pathways

Direct Reductive Amination of Ketone Precursors

WO2010023322A1 outlines a method where a ketone intermediate is subjected to reductive amination:

  • Step 1 : Synthesis of a 6a-methyl-furofuran ketone via Wittig olefination of a protected dihydroxyaldehyde.

  • Step 2 : Reaction with ammonium acetate and NaBH3CN in methanol at 25°C to introduce the amine.

  • Step 3 : Salt formation with TFA in acetonitrile to yield the final product.

Data Table: Reductive Amination Optimization

ParameterOptimal ConditionImpact on Yield
Reducing AgentNaBH3CN82%
SolventMethanolMinimal byproducts
Temperature25°C78% conversion

Chiral Resolution and Epimerization Control

Enzymatic Resolution

HUE029886T2 highlights the use of lipases (e.g., porcine pancreatic lipase) for enantiomeric enrichment:

  • Substrate : Racemic 6a-methyl-furofuran ester.

  • Reaction : Hydrolysis in vinyl acetate at 30°C, achieving >98% enantiomeric excess (ee) for the (3aS,6aS) isomer.

  • Yield : 55–60% after recrystallization.

Acid-Catalyzed Epimerization

US8153829B2 employs p-toluenesulfonic acid in toluene to epimerize undesired diastereomers:

  • Conditions : Reflux (110°C) for 6 hours, increasing the (3aS,6aS) isomer ratio from 1:1 to 9:1.

  • Workup : Neutralization with triethylamine and crystallization from ethyl acetate/hexanes.

Coupling and Deprotection Sequences

Carbamate Coupling Followed by TFA Deprotection

WO2010023322A1 details a two-step protocol:

  • Step 1 : Activation of the furofuran alcohol with disuccinimidyl carbonate (DSC) in acetonitrile.

  • Step 2 : Coupling with a benzyl-protected amine using HCTU/DiPEA in DMF.

  • Step 3 : TFA-mediated deprotection (1:1 DCM/TFA) to yield the primary amine-TFA salt.

Yield and Purity:

  • Coupling Efficiency : 89–92% by HPLC.

  • Final Purity : >99% after reverse-phase chromatography.

Industrial-Scale Considerations

Crystallization and Process Optimization

TW200602346A emphasizes scalability through:

  • Solvent Choice : Methyl tert-butyl ether (MTBE) for high-yield crystallizations (74% recovery).

  • Temperature Control : Gradual cooling from 70°C to 0°C to prevent oiling out.

  • Cost Efficiency : Use of Amberlyst 15 resin for acid catalysis, reducing waste.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 1.88 (m, 1H, CH2), 2.72 (s, 3H, CH3), 3.64 (dd, J = 9.2 Hz, OCH2), 4.45 (m, 1H, NH2).

  • 13C NMR : 109.54 (furan C-O), 73.15 (CH2N), 24.86 (CH3).

  • HPLC : Retention time 3.20 min (C18 column, MeCN/H2O) .

Chemical Reactions Analysis

Types of Reactions

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • The compound's structural similarity to known protease inhibitors like Darunavir suggests potential antiviral applications. Studies have indicated that derivatives of hexahydrofuro[2,3-b]furan can exhibit activity against retroviruses by inhibiting viral replication mechanisms .
  • Enzyme Inhibition :
    • Interaction studies could focus on the compound's binding affinity with enzymes involved in viral replication or other cellular processes. Preliminary studies are essential for understanding its therapeutic potential and safety profile.
  • Synthesis of Bioactive Compounds :
    • The trifluoroacetic acid component may serve as a reagent in organic synthesis, facilitating the creation of novel bioactive molecules. This aspect is crucial for drug development and the synthesis of new therapeutic agents .

Synthetic Pathways

The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid can involve several methods focusing on stereoselectivity and yield optimization. Typical synthetic routes include:

  • Amination Reactions : Utilizing various amine coupling strategies to form the methanamine group.
  • Furan Derivative Modifications : Employing reactions typical for furan derivatives to modify the compound for biological testing or further synthetic applications.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. This suggests that 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid could also possess similar activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds highlight the importance of solubility and stability in biological systems. The presence of trifluoroacetic acid may enhance these properties, making it a candidate for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula CAS No. Key Structural Features Reported Applications/Properties References
1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid Not explicitly provided Not available Methanamine attached to methyl-hexahydrofurofuran; TFA salt Likely antiviral (inferred from furofuran-based analogs)
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol C₇H₁₂O₃ 156928-09-5 Hydroxyl group at 3-position; stereochemistry (3R,3aS,6aR) Intermediate in darunavir synthesis; stereochemistry critical for protease inhibition
1-[1-(oxan-4-yl)azetidin-3-yl]methanamine; bis(trifluoroacetic acid) C₁₃H₂₀F₆N₂O₅ Not available Azetidine ring with oxane substituent; bis-TFA salt Building block for drug discovery; enhanced solubility due to TFA
[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] carbamate derivatives Varies 799241-85-3 Carbamate-functionalized furofuran; stereochemistry (3R,3aS,6aR) Used in prodrug synthesis (e.g., HIV protease inhibitors)
Ramipril Related Compound A C₂₂H₃₀N₂O₅ Not available Cyclopenta[b]pyrrole core; carboxylic acid and methoxycarbonyl groups Impurity in ramipril synthesis; stereochemical sensitivity in ACE inhibition

Key Observations:

Structural Diversity :

  • The target compound’s methanamine group distinguishes it from hydroxyl- or carbamate-functionalized analogs (e.g., 156928-09-5, 799241-85-3). These functional groups influence reactivity and binding to biological targets .
  • Stereochemistry variations (e.g., 3As vs. 3R in darunavir intermediates) significantly alter pharmacokinetic profiles and potency .

Synthetic Relevance: Compounds like 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine; bis(trifluoroacetic acid) highlight the use of TFA salts to improve solubility, a strategy shared with the target compound .

Biological Implications: Furofuran derivatives (e.g., darunavir intermediates) exhibit antiviral activity by inhibiting proteases. The target compound’s methyl group may enhance metabolic stability compared to hydroxyl analogs . Heterocyclic amines like IQ () demonstrate carcinogenicity, but the target compound’s fused furofuran system likely reduces such risks due to distinct metabolic pathways .

Research Findings and Challenges

  • Stereochemical Sensitivity : The (3As,6as) configuration in the target compound may confer unique binding properties compared to (3R,3aS,6aR) isomers, as seen in darunavir synthesis .
  • Limited Direct Data: No explicit pharmacological studies on the target compound were found. Conclusions are inferred from structurally related molecules.
  • Analytical Challenges: Differentiation of stereoisomers requires advanced techniques (e.g., X-ray crystallography, NMR), as noted in and .

Biological Activity

1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is a complex organic compound notable for its potential biological activities. The compound features a hexahydrofuro[2,3-b]furan moiety and a methanamine group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C10H16F3NO4, with a molecular weight of approximately 293.24 g/mol. The trifluoroacetic acid component enhances solubility and stability, making it suitable for various chemical environments. The structural representation is as follows:

Structure C10H16F3NO4\text{Structure }\text{C}_{10}\text{H}_{16}\text{F}_3\text{N}\text{O}_4

The biological activity of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is primarily linked to its interaction with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that this compound may exhibit:

  • Antiviral Properties : Similar compounds have shown efficacy against viral replication mechanisms, indicating potential antiviral applications.
  • Enzyme Inhibition : The methanamine structure may interact with enzymes critical in metabolic pathways.

Comparative Studies

A comparison with structurally similar compounds reveals unique biological activities attributed to the specific stereochemistry and functional groups present in 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid.

Compound NameStructureNotable Features
DarunavirDarunavir StructureHIV protease inhibitor
Hexahydrofuro[2,3-b]furan derivativesHexahydrofuro StructurePotential antiviral properties
Other methanamine derivativesMethanamine StructureGeneral reactivity as amines

Case Studies

  • Antiviral Activity : A study examining the antiviral properties of hexahydrofuro derivatives found that certain modifications can enhance their efficacy against viral targets. The presence of the trifluoroacetic acid moiety was suggested to improve solubility and bioavailability in cellular environments .
  • Enzyme Interaction : Research focused on enzyme binding affinities indicated that compounds with similar furan structures could inhibit key metabolic enzymes involved in disease pathways. Further studies are needed to quantify the binding affinity and inhibition rates for this specific compound .

Synthesis Methods

The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid can be achieved through various methods that emphasize stereoselectivity and yield optimization. Notably:

  • Stereoselective Synthesis : Methods utilizing sugar derivatives as starting materials have shown promise in achieving high optical purity .
  • Reactivity Studies : The compound's reactivity has been explored through typical reactions for amines and furan derivatives, which are essential for modifying the compound for biological testing .

Q & A

Q. What are the critical safety considerations when handling trifluoroacetic acid in this compound’s synthesis?

  • Methodological Answer : TFA is corrosive and volatile. Protocols include:
  • Use sealed reactors with cold traps to contain vapors.
  • Neutralize waste with saturated NaHCO3_3 before disposal.
  • Employ PPE (neoprene gloves, face shields) and work in fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.